molecular formula C14H22Cl2N2O2 B1402341 Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride CAS No. 1361112-61-9

Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride

Cat. No.: B1402341
CAS No.: 1361112-61-9
M. Wt: 321.2 g/mol
InChI Key: NPOAOOIDPBEFEV-UHFFFAOYSA-N
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Description

Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride is a chemical compound that features a pyrrolidine ring, a pyridine ring, and an ethyl ester group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with pyrrolidine and pyridine derivatives.

  • Reaction Steps: The pyrrolidine ring is first functionalized, followed by the introduction of the pyridine ring. The esterification process involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at different positions on the pyridine ring can yield a range of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: A wide range of substituted pyridines and pyrrolidines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes. Medicine: Industry: Utilized in the synthesis of materials and chemicals with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyrrolidine ring can act as a chiral center, influencing the stereochemistry of the molecule and its biological activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

  • Pyrrolidine Derivatives: Other compounds with pyrrolidine rings, such as pyrrolidin-2-ones.

  • Pyridine Derivatives: Compounds containing pyridine rings, like pyridin-2-yl derivatives.

Uniqueness: Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride is unique due to its combination of pyrrolidine and pyridine rings, which provides distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Biological Activity

Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride, also known as CID 71298558, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C14H22Cl2N2O2
  • Molecular Weight : 307.25 g/mol
  • CAS Number : 71298558

The compound's structure features a pyridine ring substituted with a pyrrolidine group, which is significant for its biological interactions.

Synthesis

The synthesis of ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate involves several steps, typically beginning with the formation of the pyridine derivative followed by the introduction of the ethyl and propanoate groups. The specific synthetic pathways can vary, but they generally utilize standard organic synthesis techniques such as alkylation and cyclization reactions.

  • Cytotoxicity and Anticancer Activity :
    • Preliminary studies suggest that compounds similar to ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown apoptosis induction in hypopharyngeal tumor cells (FaDu) with better efficacy than traditional chemotherapeutics like bleomycin .
    • The mechanism appears to involve cell cycle arrest and modulation of apoptotic pathways, potentially through inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell proliferation .
  • Neuropharmacological Effects :
    • The compound's structural features suggest potential neuroactive properties. Pyrrolidine-containing compounds have been associated with modulating neurotransmitter systems, which may lead to effects on mood and cognition .
  • Anti-inflammatory Properties :
    • Some studies indicate that similar compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in cancer cell lines
NeuropharmacologyPotential modulation of neurotransmitter systems
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Notable Research Findings

  • Cytotoxicity Studies : Research has demonstrated that this compound can effectively induce cell death in specific cancer models, highlighting its potential as an anticancer agent.
  • Mechanistic Insights : Investigations into the molecular mechanisms reveal that this compound may act by disrupting critical signaling pathways involved in cell survival and proliferation .

Properties

IUPAC Name

ethyl 3-(6-pyrrolidin-2-ylpyridin-2-yl)propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.2ClH/c1-2-18-14(17)9-8-11-5-3-6-13(16-11)12-7-4-10-15-12;;/h3,5-6,12,15H,2,4,7-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOAOOIDPBEFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=NC(=CC=C1)C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride
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Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride
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Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride
Reactant of Route 4
Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride
Reactant of Route 5
Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride
Reactant of Route 6
Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride

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